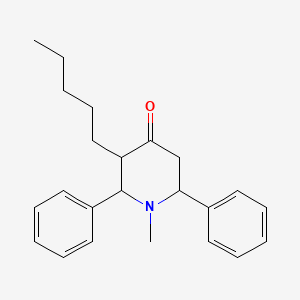

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one

Description

Properties

IUPAC Name |

1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO/c1-3-4-7-16-20-22(25)17-21(18-12-8-5-9-13-18)24(2)23(20)19-14-10-6-11-15-19/h5-6,8-15,20-21,23H,3-4,7,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWDNWGOALGHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(N(C(CC1=O)C2=CC=CC=C2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one typically involves the reaction of 2,6-diphenylpiperidin-4-one with appropriate alkylating agents. One common method involves the use of 1-methyl-3-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinone ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperidin-4-one, including 1-methyl-3-pentyl-2,6-diphenylpiperidin-4-one, exhibit notable antibacterial and antifungal properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations ranging from 6.25 to 200 µg/mL . The introduction of different alkyl groups has been shown to enhance the antimicrobial efficacy, with pentyl substitutions yielding particularly favorable results against certain pathogens .

Central Nervous System Activity

The piperidine structure is known for its presence in numerous psychoactive compounds. Research into the neuropharmacological effects of this compound suggests potential applications in treating neurological disorders. The compound may act on neurotransmitter systems, providing avenues for further exploration in anxiety and depression therapies .

Anticancer Properties

Emerging studies have highlighted the anticancer potential of piperidine derivatives. Compounds similar to this compound have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .

Synthetic Intermediates

Due to its unique chemical structure, this compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through various reactions, including nucleophilic substitutions and cyclization processes . This versatility makes it a valuable building block in the development of pharmaceuticals and agrochemicals.

Structure-Activity Relationship Studies

The compound's structure allows for extensive modification, facilitating structure-activity relationship (SAR) studies that are crucial for drug design. By altering substituents on the piperidine ring or phenyl groups, researchers can optimize biological activity while minimizing toxicity .

Nonlinear Optical Properties

Recent investigations into the nonlinear optical (NLO) properties of piperidine derivatives have revealed their potential use in photonic applications. The molecular structure of this compound contributes to significant NLO responses, making it suitable for applications in optical devices such as sensors and switches .

Mechanism of Action

The mechanism of action of 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to its stimulant and analgesic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.

Comparison with Similar Compounds

3-Ethyl-2,6-diphenylpiperidin-4-one (C₁₉H₂₁NO)

- Substituents : Ethyl group at the 3-position instead of pentyl.

- Synthesis : Prepared via an eco-friendly glucose-choline chloride deep eutectic solvent (DES), yielding 65% with a Sheldon E-factor of 1.58 × 10⁻³, indicating low waste production .

- Crystallography : Piperidine ring adopts a chair conformation with C=O stretching at 1700 cm⁻¹ in FTIR .

1-Methyl-3-alkyl-2,6-diphenylpiperidin-4-one Oxime Carbonates

- Substituents : Variable alkyl chains (e.g., methyl, ethyl, pentyl) at the 3-position; oxime carbonate groups at the 4-position.

- Activity : Antimicrobial efficacy against Staphylococcus aureus (MIC: 12.5–25 µg/mL) correlates with alkyl chain length; longer chains (e.g., pentyl) enhance lipophilicity and membrane penetration .

3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one

Antimicrobial Activity

- 1-Methyl-3-pentyl derivative: Limited direct data, but analogous 3-pentyl oxime carbonates show MIC values of 12.5 µg/mL against E. coli .

- 3-Ethyl-2,6-bis(4-hydroxyphenyl) derivative: Enhanced antifungal activity (MIC: 6.25 µg/mL against Fusarium oxysporum) due to phenolic hydroxyl groups .

Anticancer Potential

- 3-Chloro derivatives: IC₅₀ values of 6.25–12.5 µM against leukemia cells, outperforming non-halogenated analogues .

- Hydroxymethyl derivatives : Exhibit radical scavenging (DPPH assay: 78% inhibition at 100 µM) via H-bond donation .

Physicochemical Properties

| Property | 1-Methyl-3-pentyl derivative | 3-Ethyl derivative | 3-Chloro derivative |

|---|---|---|---|

| LogP | ~4.2 (predicted) | 3.8 | 3.5 |

| Solubility (H₂O) | Low (<0.1 mg/mL) | Low | Moderate (0.5 mg/mL) |

| C=O Stretching (FTIR) | 1700–1710 cm⁻¹ | 1700 cm⁻¹ | 1685 cm⁻¹ |

Computational Insights

- DFT Studies : The pentyl chain in 1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one increases electron density at the carbonyl oxygen, enhancing hydrogen-bond acceptor capacity compared to shorter-chain derivatives (e.g., 3-ethyl) .

- Docking Simulations : Bulky 3-pentyl groups may sterically hinder interactions with enzyme active sites, reducing efficacy against targets like SARS-CoV-2 Mᴾᴿᴼ .

Biological Activity

1-Methyl-3-pentyl-2,6-diphenylpiperidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research, particularly in medicinal chemistry.

This compound is synthesized through the alkylation of 2,6-diphenylpiperidin-4-one using 1-methyl-3-pentyl bromide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as dimethylformamide at elevated temperatures to enhance yield and purity.

Chemical Structure

The compound features a piperidine ring with two phenyl groups at the 2 and 6 positions and a pentyl group at the 3 position. This unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the central nervous system. It is believed to modulate neurotransmitter release and receptor activity, leading to stimulant and analgesic effects.

Key Mechanisms:

- Neurotransmitter Modulation : The compound may influence dopamine and serotonin pathways, which are critical for mood regulation and pain perception.

- Enzyme Interaction : It interacts with enzymes that are involved in neurotransmitter synthesis and degradation.

Biological Activities

Research indicates that this compound exhibits several potential biological activities, including:

- Antiviral Properties : Studies suggest efficacy against certain viral strains, though specific mechanisms remain under investigation.

- Antitumor Activity : Preliminary findings indicate potential cytotoxic effects on various cancer cell lines.

- Antimicrobial Effects : The compound has shown promise in inhibiting bacterial growth in vitro .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibitory effects on viral replication | |

| Antitumor | Cytotoxicity observed in A549 and MCF-7 cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Antitumor Activity

In a study evaluating the antitumor effects of various piperidine derivatives, this compound exhibited significant cytotoxicity against human lung cancer (A549) and breast cancer (MCF-7) cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Comparison with Related Compounds

When compared to structurally similar compounds such as 2,6-diphenylpiperidin-4-one and 3-methyl-1-morpholin-4-ylmethyl derivatives, this compound demonstrates unique reactivity profiles. Its specific alkylation pattern contributes to its distinct biological activity, making it a valuable candidate for further research in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.